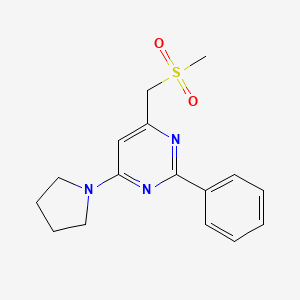

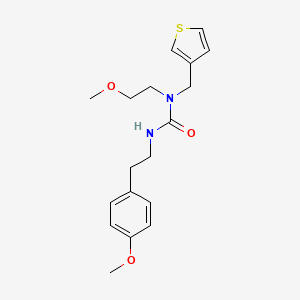

4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Methanesulfonylmethyl)-2-phenyl-6-(pyrrolidin-1-yl)pyrimidine” is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar pyrimidine-based compounds involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of similar pyrimidine-based compounds are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .Scientific Research Applications

Synthesis and Biological Activity

A novel series of methanesulfonamide pyrimidine-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. One compound, identified for its potent inhibitory activity, was found to be significantly more effective than lovastatin, a commonly used cholesterol-lowering drug. This discovery opens avenues for the development of new cholesterol-lowering medications with potentially greater efficacy (Watanabe et al., 1997).

Chemical Synthesis and Molecular Interaction

The synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions showcases the versatility of sulfonyl-containing compounds in creating structurally complex and functionally diverse molecules. Such chemical transformations are crucial for the development of new materials and active pharmaceutical ingredients (Craig et al., 2000).

Antimicrobial Evaluation

A series of novel pyrazolopyrimidine compounds with sulfonyl groups demonstrated antimicrobial activity, surpassing that of reference drugs. This finding suggests the potential of sulfonyl-containing pyrimidine derivatives as a new class of antimicrobial agents, highlighting the importance of chemical diversity in drug discovery (Alsaedi et al., 2019).

Electronic and Optical Properties

Research into the electronic and optical properties of thiopyrimidine derivatives, including those with sulfonyl groups, has revealed their potential in nonlinear optics (NLO) and electronic applications. The study of these compounds contributes to the development of materials with novel electronic and optical characteristics, paving the way for advancements in optoelectronics and information technology (Hussain et al., 2020).

Mechanism of Action

Target of Action

Similar 2-aminopyrimidine derivatives have been reported to exhibit activity against organisms causing sleeping sickness, such asTrypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 .

Mode of Action

It’s worth noting that pyrimidine derivatives often interact with their targets by binding to active sites, thereby inhibiting the function of the target proteins .

Biochemical Pathways

Similar compounds have been found to interfere with the life cycle of parasites, such asTrypanosoma brucei and Plasmodium falciparum, thereby exerting their antiparasitic effects .

Result of Action

Similar compounds have shown promising antitrypanosomal and antiplasmodial activities .

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . There is an urgent need to develop new efficient antitrypanosomal compounds with less side effects . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination .

properties

IUPAC Name |

4-(methylsulfonylmethyl)-2-phenyl-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-22(20,21)12-14-11-15(19-9-5-6-10-19)18-16(17-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVESHLWLQJLGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)

![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)

![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876721.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2876723.png)